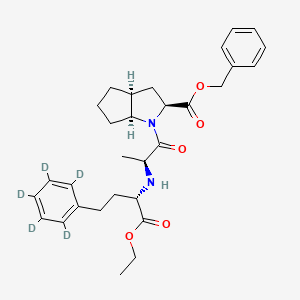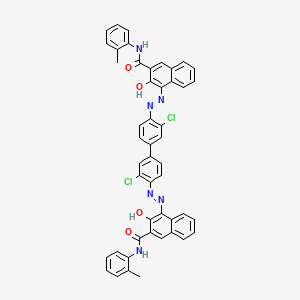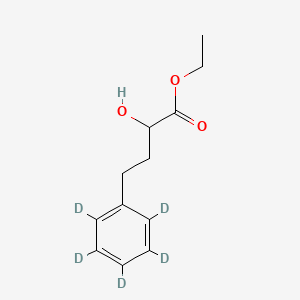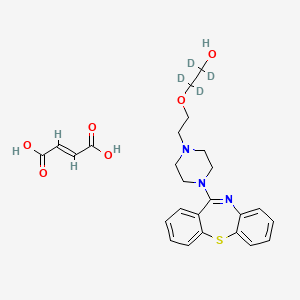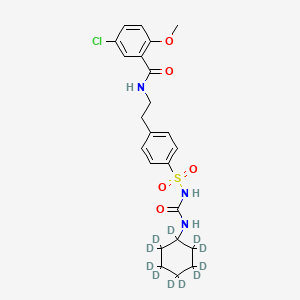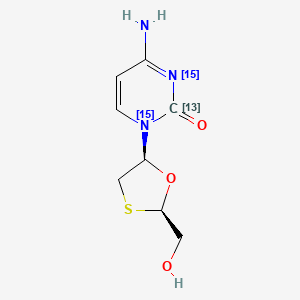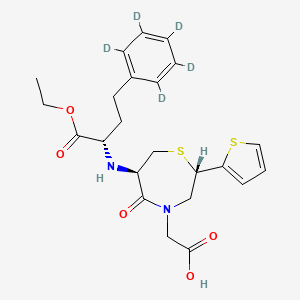
Temocapril-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temocapril-d5 is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor . It is useful in kinetic isotope effect studies and for use as an internal standard for NMR studies .
Molecular Structure Analysis
The molecular formula of this compound is C23H23D5N2O5S2 and its molecular weight is 481.64 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Pharmacological and Clinical Studies
Temocapril, an angiotensin-converting enzyme inhibitor (ACEI), has been extensively studied for its pharmacological properties and clinical applications. It is known for its potent ACE inhibition, which leads to significant cardiovascular and renal benefits. Temocaprilat, the active form of temocapril, shows enhanced inhibitory potency compared to enalaprilat, making it effective in reducing blood pressure without significantly altering heart rate or cardiac output. The drug's unique pharmacokinetics, including biliary and urinary excretion, make it suitable for patients with renal insufficiency. Temocapril has demonstrated the ability to improve endothelial dysfunction, prevent coronary vascular remodeling, and improve insulin resistance, among other benefits (Yasunari et al., 2006).
Molecular Dynamics and Ionization Studies
A molecular dynamics study provided insights into the activation of temocapril by carboxylesterase 1 (CES1), highlighting the influence of the drug's ionization state on its hydrolysis. The study revealed that temocapril exists in multiple ionic forms, each interacting differently with the enzyme's catalytic center. This research enhances the understanding of temocapril's pharmacokinetics and may inform the development of more effective ACE inhibitors (Vistoli et al., 2009).
Neurotrophic and Neuroprotective Effects
Research has also explored temocapril's potential neurotrophic and neuroprotective effects. In vitro studies using primary explant cultures of ventral spinal cord from fetal rats have shown that temocapril significantly promotes neurite outgrowth and increases the activity of choline acetyltransferase, suggesting potential therapeutic applications for motor neuron-related conditions (Iwasaki et al., 2003).
Pharmacokinetics in Renal Impairment
The pharmacokinetics of temocapril and its active metabolite, temocaprilat, were studied in hypertensive patients with varying degrees of renal impairment. The findings suggest that renal function has a limited effect on the pharmacokinetics of both temocapril and temocaprilat, attributed to their dual elimination pathways. This makes temocapril a viable option for patients with compromised renal function (Püchler et al., 2003).
Biliary Excretion and Liver Injury Studies
The biliary excretion of temocapril was examined in rats with liver injury, providing valuable insights into the drug's pharmacokinetics under pathological conditions. The study revealed a delay in temocapril's biliary excretion in both zone 1 and zone 3 liver injuries, highlighting the impact of liver health on temocapril pharmacokinetics and potentially guiding dosing considerations in patients with liver dysfunction (Takikawa et al., 2001).
Mechanism of Action
- Role : ACE plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Temocapril-d5 helps dilate blood vessels and reduce blood pressure .
- Resulting Changes : ACE inhibition leads to vasodilation, decreased aldosterone secretion, and increased prostaglandin synthesis. These effects collectively reduce blood pressure and improve cardiac function .
- Downstream Effects : Improved blood flow, reduced afterload, and decreased aldosterone levels contribute to better cardiovascular outcomes .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Temocapril-d5, like its parent compound Temocapril, is an ACE inhibitor . It interacts with the ACE enzyme, inhibiting its activity . The active form of Temocapril, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of enalaprilat .
Cellular Effects
This compound, through its inhibition of ACE, can have significant effects on various types of cells and cellular processes . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, and thus influences cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity . This leads to a decrease in the production of angiotensin II, thereby reducing vasoconstriction and lowering blood pressure . It can also lead to changes in gene expression related to these pathways .
Temporal Effects in Laboratory Settings
It is known that the effects of ACE inhibitors like Temocapril can be long-lasting, with effects on blood pressure and other physiological parameters persisting for some time after administration .
Dosage Effects in Animal Models
It is known that the effects of ACE inhibitors like Temocapril can vary with dosage, with higher doses typically resulting in greater reductions in blood pressure .
Metabolic Pathways
This compound, like Temocapril, is likely involved in the renin-angiotensin system, a key regulatory pathway for blood pressure . It interacts with the ACE enzyme in this pathway, inhibiting its activity and thus reducing the production of angiotensin II .
Transport and Distribution
It is known that ACE inhibitors like Temocapril can be distributed throughout the body, reaching various tissues and cells .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely that it interacts with ACE at the cell membrane, where this enzyme is typically located .
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFIRCTOWDOW-RJJPJTEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

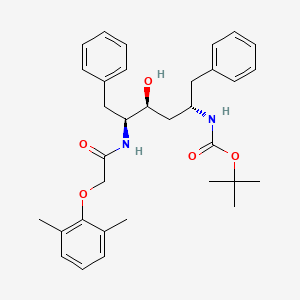
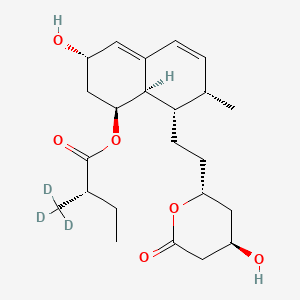
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
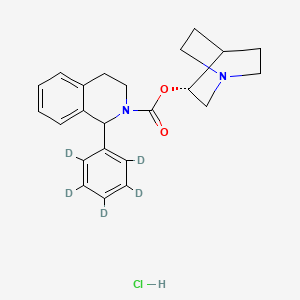
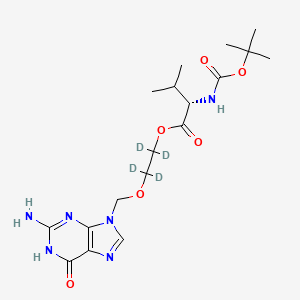
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)
